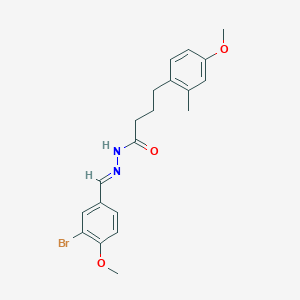![molecular formula C14H14N2O2S B297950 N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B297950.png)
N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide, also known as MBBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is a member of the benzothiazole family, which has been known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell proliferation, migration, and invasion. In addition, N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. The antibacterial activity of N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide is believed to be due to its ability to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide has been shown to exhibit a number of biochemical and physiological effects, including the inhibition of cancer cell proliferation, migration, and invasion, induction of apoptosis, and disruption of bacterial cell membranes. In addition, N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide has been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide is its broad-spectrum activity against cancer cells and bacteria. In addition, N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide has been shown to possess low toxicity and high selectivity towards cancer cells, making it a potentially safe and effective therapeutic agent. However, one of the limitations of N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide is its poor solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide. One area of interest is the development of novel formulations of N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide that can improve its solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide and to identify potential molecular targets for its anticancer and antibacterial activities. Furthermore, the potential applications of N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide in the treatment of inflammatory diseases and other conditions warrant further investigation.
Méthodes De Synthèse
The synthesis of N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide involves the reaction of 2-aminobenzenethiol with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to a cyclization reaction in the presence of a Lewis acid catalyst such as aluminum chloride. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. A number of studies have reported that N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide exhibits significant anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. In addition, N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide has also been shown to possess potent antibacterial activity against both gram-positive and gram-negative bacteria. Furthermore, N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide has been reported to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Nom du produit |
N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide |
|---|---|
Formule moléculaire |
C14H14N2O2S |
Poids moléculaire |
274.34 g/mol |
Nom IUPAC |
N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H14N2O2S/c1-8(17)15-14-16-13-11-7-10(18-2)5-3-9(11)4-6-12(13)19-14/h3,5,7H,4,6H2,1-2H3,(H,15,16,17) |
Clé InChI |
KNNBXFBLNXHSLZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC2=C(S1)CCC3=C2C=C(C=C3)OC |
SMILES canonique |
CC(=O)NC1=NC2=C(S1)CCC3=C2C=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-oxo-7-phenyl-5-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297868.png)
![6-[4-(diethylamino)benzylidene]-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B297873.png)


![2-Tert-butyl-8-tert-pentyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B297877.png)
![7-(2,4-Dichlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297879.png)
![4-[(2-ethoxy-4-{(Z)-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B297883.png)


![N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-(4-methoxyphenyl)butanohydrazide](/img/structure/B297886.png)

![2-{4-[(E)-{2-[4-(4-methoxyphenyl)butanoyl]hydrazinylidene}methyl]phenoxy}-N-phenylacetamide](/img/structure/B297888.png)
![ethyl {2-bromo-6-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B297889.png)
![N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B297892.png)